molecular formula C10H5Cl3N2 B11854572 2,4,6-Trichloro-5-phenylpyrimidine CAS No. 1780-39-8

2,4,6-Trichloro-5-phenylpyrimidine

Cat. No.: B11854572
CAS No.: 1780-39-8
M. Wt: 259.5 g/mol
InChI Key: YMCHZJBZJNKSHU-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-5-phenylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. It is characterized by the presence of three chlorine atoms and a phenyl group attached to the pyrimidine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloro-5-phenylpyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of barbituric acid with phosphorus oxychloride (POCl3) in the presence of a catalyst, followed by further chlorination with phosphorus pentachloride (PCl5) or reactants forming PCl5, such as phosphorus trichloride (PCl3) and chlorine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-5-phenylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution process.

    Oxidation and Reduction Reactions: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield 2,4,6-triamino-5-phenylpyrimidine, while substitution with a thiol can produce 2,4,6-trithiophenyl-5-phenylpyrimidine.

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-5-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit thymidylate synthase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trichloro-5-phenylpyrimidine is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s ability to interact with specific molecular targets, making it potentially more effective in certain applications compared to its analogs.

Properties

CAS No.

1780-39-8

Molecular Formula

C10H5Cl3N2

Molecular Weight

259.5 g/mol

IUPAC Name

2,4,6-trichloro-5-phenylpyrimidine

InChI

InChI=1S/C10H5Cl3N2/c11-8-7(6-4-2-1-3-5-6)9(12)15-10(13)14-8/h1-5H

InChI Key

YMCHZJBZJNKSHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N=C2Cl)Cl)Cl

Origin of Product

United States

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